molecular formula C28H33Cl2N3O5 B12723562 4(3H)-Quinazolinone, 2-(4-(2-hydroxy-3-((2-(2-methoxyphenyl)ethyl)amino)propoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride CAS No. 83722-23-0

4(3H)-Quinazolinone, 2-(4-(2-hydroxy-3-((2-(2-methoxyphenyl)ethyl)amino)propoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride

Cat. No.: B12723562
CAS No.: 83722-23-0
M. Wt: 562.5 g/mol
InChI Key: PHRIBAPGGVMXQL-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-(4-(2-hydroxy-3-((2-(2-methoxyphenyl)ethyl)amino)propoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the quinazolinone family, known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-(4-(2-hydroxy-3-((2-(2-methoxyphenyl)ethyl)amino)propoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

4(3H)-Quinazolinone, 2-(4-(2-hydroxy-3-((2-(2-methoxyphenyl)ethyl)amino)propoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives with varying functional groups and biological activities.

Uniqueness

What sets 4(3H)-Quinazolinone, 2-(4-(2-hydroxy-3-((2-(2-methoxyphenyl)ethyl)amino)propoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

83722-23-0

Molecular Formula

C28H33Cl2N3O5

Molecular Weight

562.5 g/mol

IUPAC Name

2-[4-[2-hydroxy-3-[2-(2-methoxyphenyl)ethylamino]propoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one;dihydrochloride

InChI

InChI=1S/C28H31N3O5.2ClH/c1-31-27(30-25-13-12-23(34-2)16-24(25)28(31)33)20-8-10-22(11-9-20)36-18-21(32)17-29-15-14-19-6-4-5-7-26(19)35-3;;/h4-13,16,21,29,32H,14-15,17-18H2,1-3H3;2*1H

InChI Key

PHRIBAPGGVMXQL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CNCCC4=CC=CC=C4OC)O.Cl.Cl

Origin of Product

United States

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